1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine
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Overview
Description
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the benzofuran ring, and a 2-methylpropan-1-amine group attached to the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of 4,7-Dichlorobenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylpropan-1-Amine Group: This step involves the reaction of 4,7-dichlorobenzofuran with 2-methylpropan-1-amine under suitable conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichlorobenzofuran: A precursor in the synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-amine.
2-Methylpropan-1-amine: Another precursor used in the synthesis.
Other Benzofurans: Compounds with similar benzofuran structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and the 2-methylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13Cl2NO |
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Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-(4,7-dichloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H13Cl2NO/c1-6(2)11(15)10-5-7-8(13)3-4-9(14)12(7)16-10/h3-6,11H,15H2,1-2H3 |
InChI Key |
VJHGFDZMMXNMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=CC(=C2O1)Cl)Cl)N |
Origin of Product |
United States |
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